3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one

Lipophilicity Drug-likeness LogP

3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one (CAS 1341774-04-6) is a heterocyclic building block belonging to the N-substituted 3-bromopiperidin-2-one class, with molecular formula C₁₀H₁₈BrNO and molecular weight 248.16 g/mol. The compound features a piperidin-2-one (δ-valerolactam) core bearing a bromine atom at the 3-position and a bulky 2,2-dimethylpropyl (neopentyl) group at the N-1 position.

Molecular Formula C10H18BrNO
Molecular Weight 248.16 g/mol
CAS No. 1341774-04-6
Cat. No. B1375132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one
CAS1341774-04-6
Molecular FormulaC10H18BrNO
Molecular Weight248.16 g/mol
Structural Identifiers
SMILESCC(C)(C)CN1CCCC(C1=O)Br
InChIInChI=1S/C10H18BrNO/c1-10(2,3)7-12-6-4-5-8(11)9(12)13/h8H,4-7H2,1-3H3
InChIKeyKZYZTNDGMIFRKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one (CAS 1341774-04-6): Sourcing Specifications and Structural Identity


3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one (CAS 1341774-04-6) is a heterocyclic building block belonging to the N-substituted 3-bromopiperidin-2-one class, with molecular formula C₁₀H₁₈BrNO and molecular weight 248.16 g/mol [1]. The compound features a piperidin-2-one (δ-valerolactam) core bearing a bromine atom at the 3-position and a bulky 2,2-dimethylpropyl (neopentyl) group at the N-1 position. It is supplied as a powder at ≥95% purity by multiple vendors including Sigma-Aldrich (Enamine), AKSci, Bidepharm, and Biosynth, with batch-specific certificates of analysis (COA) providing NMR, HPLC, and GC characterization . The computed XLogP3-AA value is 2.8, topological polar surface area (TPSA) is 20.3 Ų, and the compound possesses one undefined stereocenter at C3 [1].

Why 3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one Cannot Be Replaced by Generic 3-Bromopiperidin-2-one Analogs


Substituting 3-bromo-1-(2,2-dimethylpropyl)piperidin-2-one with a simpler 3-bromopiperidin-2-one congener (e.g., N-methyl, N-ethyl, or unsubstituted) introduces three simultaneous liabilities that undermine experimental reproducibility and downstream utility. First, the neopentyl group increases computed logP by approximately 1.9 units versus the unsubstituted 3-bromopiperidin-2-one (XLogP3 2.8 vs. LogP 0.94), a difference that corresponds to a ~72-fold higher octanol-water partition coefficient and significantly alters solubility, membrane permeability, and chromatographic behavior [1]. Second, the steric bulk of the neopentyl group impedes CYP-mediated N-dealkylation—a primary metabolic clearance route for N-alkyl piperidinones—conferring enhanced metabolic stability that smaller N-alkyl groups (methyl, ethyl, isopropyl) do not provide [2]. Third, retention of the 3-bromo substituent rather than a 3-chloro is critical for downstream reactivity: the C-Br bond is approximately 30–60× more reactive in SN2 nucleophilic displacement than the corresponding C-Cl bond [3]. Procurement of an alternate halogen or N-alkyl variant therefore risks compromised reaction yields, altered ADME profiles, and batch-to-batch inconsistency in multi-step synthetic sequences.

Quantitative Differentiation Evidence for 3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one vs. Closest Analogs


Lipophilicity Differentiation: XLogP3 of N-Neopentyl vs. N-Ethyl and Unsubstituted 3-Bromopiperidin-2-ones

The target compound's computed lipophilicity (XLogP3-AA = 2.8) is substantially higher than that of the N-ethyl analog (LogP = 1.11–1.39) and the unsubstituted 3-bromopiperidin-2-one (LogP = 0.94). This difference—ΔLogP ≈ 1.86 vs. the unsubstituted comparator—translates to an approximately 72-fold greater octanol-water partition coefficient, placing the target compound in an optimal logP range (2–3) for passive membrane permeability, whereas the N-ethyl and unsubstituted analogs fall below this threshold. [1]

Lipophilicity Drug-likeness LogP

Leaving Group Reactivity Advantage of C-3 Bromine over Chlorine in Nucleophilic Displacement Reactions

The 3-bromo substituent provides a leaving group advantage over the hypothetical 3-chloro analog. In bimolecular nucleophilic substitution (SN2), the relative leaving group ability follows I⁻ > Br⁻ > Cl⁻ > F⁻, with alkyl bromides reacting approximately 30–60× faster than alkyl chlorides. This is governed by C-X bond strength (C-Br ≈ 285 kJ/mol vs. C-Cl ≈ 327 kJ/mol) and the superior leaving group ability of the bromide ion (pKₐ of HBr ≈ −9 vs. HCl ≈ −7). For the target compound, this translates to practical advantages: shorter reaction times, lower required temperatures, and higher conversion yields in nucleophilic displacement, cross-coupling (Suzuki, Buchwald-Hartwig), and SNAr reactions where the 3-bromo-piperidinone functions as an electrophile. [1][2]

Synthetic chemistry Nucleophilic substitution Leaving group

Metabolic Stability Conferred by the N-Neopentyl Group Through Steric Shielding Against CYP-Mediated N-Dealkylation

The 2,2-dimethylpropyl (neopentyl) group at N-1 introduces a quaternary carbon adjacent to the nitrogen, creating steric hindrance that impedes cytochrome P450-mediated N-dealkylation—the primary oxidative metabolic pathway for N-alkyl piperidinones. This effect has been experimentally validated in neopentyl-glycol scaffolds, where radiolabeled neopentyl derivatives showed full stability against CYP-mediated metabolism while non-neopentyl analogs underwent rapid dehalogenation. In contrast, N-methyl and N-ethyl 3-bromopiperidin-2-ones possess α-hydrogens that are readily abstracted by CYP iron-oxo species, initiating rapid N-dealkylation and scaffold degradation. The quaternary α-carbon of the neopentyl group cannot undergo this initial hydrogen atom transfer (HAT) step, effectively blocking the major metabolic soft spot. [1][2]

Metabolic stability Drug metabolism N-dealkylation

Dual-Reactive Scaffold: Simultaneous Electrophilic (C3-Br) and Nucleophilic (Lactam) Functionality Enables Orthogonal Derivatization

Unlike simpler 3-bromo-N-alkyl-piperidin-2-one analogs that serve solely as electrophiles via the C-Br bond, the target compound's specific combination of the N-neopentyl lactam and the C3-bromine creates a bifunctional scaffold with orthogonal reactive handles. The carbonyl group of the lactam can be activated for nucleophilic attack (reduction to piperidine, Grignard addition, enolate formation), while the C3-bromine independently participates in metal-catalyzed cross-coupling, nucleophilic displacement, or elimination chemistry. The steric bulk of the neopentyl group directs regioselectivity at C3 by shielding the N-1 face, reducing competing elimination and improving substitution yields. The unsubstituted 3-bromopiperidin-2-one (MW 178.03, LogP 0.94) lacks the neopentyl steric directing group and the enhanced lipophilicity required for efficient extraction and purification in organic solvent systems. [1]

Bifunctional building block Orthogonal reactivity Medicinal chemistry

Vendor QC Specifications: Batch-Level Characterization (NMR, HPLC, GC) and Purity Thresholds

The target compound is commercially available from multiple reputable vendors at a standard purity of ≥95%, with Bidepharm (BD00968794) providing batch-specific QC including NMR, HPLC, and GC analyses . Sigma-Aldrich (Enamine ENA408616074) also offers certificates of analysis (COA) upon request, and AKSci (4168DR) supplies the compound with full quality assurance documentation . In comparison, the closest N-ethyl analog (CAS 55210-83-8) is listed at 95–98% purity but with fewer vendors offering multi-method QC panels, while the N-methyl analog (CAS 49785-85-5) is primarily supplied at 95% without consistently documented multi-technique characterization . For procurement in regulated environments (e.g., GLP/GMP-adjacent workflows), the availability of multi-technique batch-specific COA from Bidepharm and Sigma-Aldrich reduces the need for in-house re-characterization.

Quality control Analytical characterization Procurement

Optimal Application Scenarios for 3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Design of Metabolically Stable CNS-Penetrant Lead Compounds

The combination of optimal logP (2.8) for blood-brain barrier penetration and neopentyl-mediated resistance to CYP N-dealkylation makes this compound an ideal building block for CNS-targeted medicinal chemistry programs. The 3-bromo handle enables late-stage diversification via Suzuki or Buchwald-Hartwig coupling to generate focused libraries of N-neopentyl-piperidin-2-one analogs, while the built-in metabolic stability of the neopentyl group reduces the need for subsequent scaffold re-engineering [1][2].

PROTAC and Degrader Linker Chemistry: Bifunctional Handle for Ternary Complex Assembly

The orthogonal reactivity of the C3-Br (electrophilic) and lactam carbonyl (nucleophilic) positions enables sequential, chemoselective functionalization. The neopentyl group provides a metabolically inert, lipophilic spacer element that can influence ternary complex formation kinetics without introducing oxidative metabolic liability. The target compound can serve as a core intermediate where the C3 position is derivatized with a target-protein ligand and the lactam is reduced and functionalized with an E3 ligase recruiting element [1].

High-Throughput Synthesis and Library Production: Superior Leaving Group for Automated Parallel Chemistry

The 30–60× faster SN2 reactivity of the C3-bromine over the C3-chlorine analog translates to shorter reaction times and higher conversion yields in automated parallel synthesis workflows. This productivity advantage, combined with the availability of batch-specific QC (NMR, HPLC, GC) from multiple vendors, reduces both cycle time and the need for re-validation across synthesis batches, making this compound the preferred electrophilic building block for diversity-oriented synthesis and fragment-based drug discovery [3].

Chemical Biology Probe Development: Lipophilic Scaffold with Predictable Cellular Uptake

The logP of 2.8 positions this compound in the sweet spot for passive membrane permeability (logP 2–3), while the TPSA of 20.3 Ų indicates low hydrogen-bonding capacity favorable for cellular uptake. Chemical biologists designing activity-based probes, photoaffinity labels, or fluorescent tracers that require reliable intracellular delivery can use this scaffold as a lipophilic core with a reactive 3-bromo handle for installing reporter groups, with greater confidence in cellular penetration compared to the lower-logP N-ethyl (logP ~1.2) or unsubstituted (logP ~0.94) analogs [1].

Quote Request

Request a Quote for 3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.